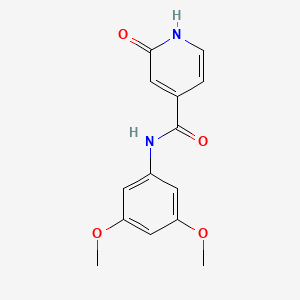![molecular formula C12H18BrN3O2 B6629316 5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine (referred to as BMEP) is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent.
Mécanisme D'action
BMEP acts as an allosteric antagonist at the mGluR5 receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to a reduction in the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
BMEP has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of glutamate release, and the inhibition of long-term potentiation (LTP) in the hippocampus. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMEP in lab experiments is its specificity for the mGluR5 receptor, which allows for the selective modulation of this receptor without affecting other glutamate receptors. However, one limitation is that BMEP has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are a number of future directions for research on BMEP. One area of interest is the potential use of BMEP as a therapeutic agent for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of BMEP. Finally, further research is needed to fully understand the biochemical and physiological effects of BMEP and its potential for use in basic neuroscience research.
Méthodes De Synthèse
The synthesis of BMEP involves a multi-step process that includes the reaction of 4-methoxypyrimidine-2-amine with 1-bromo-3-chloropropane to form 4-methoxy-N-(prop-2-en-1-yl)pyrimidin-2-amine. This intermediate is then reacted with oxane-4-ol and sodium hydride to form 5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
BMEP has been studied for its potential use as a pharmaceutical agent due to its ability to modulate the activity of certain receptors in the brain. It has been shown to act as an antagonist at the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-8(9-3-5-18-6-4-9)15-12-14-7-10(13)11(16-12)17-2/h7-9H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXFHUNZZLJNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=NC=C(C(=N2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)

![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)


![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)

![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)

![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
